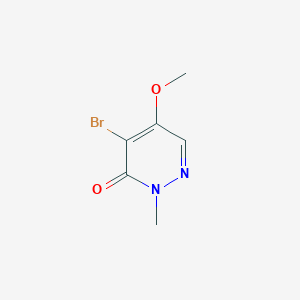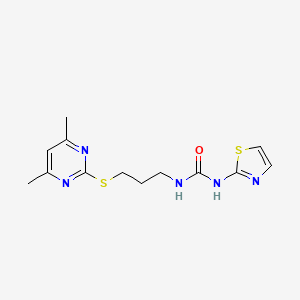
4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (4-EtPyTz) is an organic compound that has been studied for its scientific research applications in a variety of fields. It is a heterocyclic compound and is a derivative of thiazole. 4-EtPyTz has been studied for its ability to act as an enzyme inhibitor, a ligand, and a catalyst. It has been found to have a variety of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
"4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine" and its derivatives serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The versatility of these compounds stems from their reactivity, which allows for the generation of a diverse array of heterocyclic structures under mild reaction conditions. This reactivity is instrumental in the synthesis of dyes and various classes of heterocyclic compounds, demonstrating the compound's significant role in synthetic chemistry and material science (Gomaa & Ali, 2020).
Biological Activities
Compounds related to "4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine" exhibit a broad spectrum of biological activities. These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. The structural diversity and modification of these compounds contribute to their interaction with biological systems, influencing various pharmacophoric substituents and interactions with biological membranes. This makes them potential candidates for the development of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer Applications
Specifically focusing on anticancer applications, pyrazoline derivatives, a related class of compounds, have been identified for their significant anticancer properties. These derivatives are synthesized using various methods and have shown to exhibit essential biological effects, encouraging further research into their potential as anticancer agents. The exploration of pyrazoline derivatives underscores the ongoing interest in developing novel therapeutic compounds based on this scaffold (Ray et al., 2022).
Propriétés
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-12-4-6(3-10-12)7-5-13-8(9)11-7/h3-5H,2H2,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFAKWQJHBPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2741794.png)



![4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid](/img/structure/B2741802.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2741815.png)
![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)